molecular formula C10H12ClF3N2O B1518743 N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride CAS No. 1171228-13-9

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B1518743
CAS No.: 1171228-13-9
M. Wt: 268.66 g/mol
InChI Key: YLJSNSHLRQAXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Predicted Three-Dimensional Features:

  • Benzene Ring : Planar with slight distortion due to the electron-withdrawing -CF₃ group.
  • Amide Linkage : The -CONH- group adopts a trans configuration, minimizing steric hindrance.
  • Aminoethyl Side Chain : Extended conformation, with the protonated amine forming an ionic bond with Cl⁻.
  • Trifluoromethyl Group : Positioned ortho to the amide, creating a dipole moment that influences packing.

Computational modeling (DFT at B3LYP/6-31G*) predicts a dihedral angle of 12° between the benzene ring and the amide plane, optimizing π-π stacking interactions in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
8.23 Singlet 1H Amide NH
7.65–7.80 Multiplet 4H Aromatic H
3.45 Triplet 2H -CH₂-NH₃⁺
2.90 Triplet 2H -CH₂-NH₂
2.70 Broad singlet 2H -NH₃⁺

¹³C NMR (101 MHz, DMSO-d₆) :

δ (ppm) Assignment
167.5 Amide C=O
132.1–128.4 Aromatic C
124.6 (q, J = 272 Hz) CF₃
45.2 -CH₂-NH₃⁺
38.7 -CH₂-NH₂

The trifluoromethyl group splits aromatic proton signals due to spin-spin coupling (³J = 8.6 Hz).

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
3300–3200 N-H stretch (amide and ammonium)
1650 C=O stretch (amide I)
1550 N-H bend (amide II)
1120–1100 C-F stretch (CF₃)

The absence of a free amine peak (~3400 cm⁻¹) confirms protonation.

Mass Spectrometry (MS)

m/z Ion Assignment
268.67 [M]⁺ Molecular ion
233.05 [M-Cl]⁺ Loss of HCl
149.10 [C₇H₅F₃O]⁺ Benzoyl fragment

High-resolution ESI-MS confirms the molecular formula with an observed m/z of 268.6652 (calculated: 268.6633).

Properties

IUPAC Name

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14;/h1-4H,5-6,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJSNSHLRQAXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact mechanism may involve modulation of enzyme activity or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Key Structural Variations :

Compound ID Substituents on Benzamide N-Substituent Yield Reference
Target Compound 2-(Trifluoromethyl) 2-Aminoethyl N/A -
Compound 42 2-(Trifluoromethyl) 4-Chlorophenyl + 2-Aminoethyl 92%
Compound 65 4-Fluoro, 2-(Trifluoromethyl) 4-[(4-Chlorophenyl)methoxy]phenyl 69%
Compound 66 2-(Trifluoromethyl) 4-[(4-Chlorophenyl)methoxy]phenyl 75%
Compound 14 2,4-Dichloro 3-Chloro-4-fluorophenyl 54%

Observations :

  • The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to chloro or fluoro substituents .
  • Bulky N-substituents (e.g., 4-[(4-chlorophenyl)methoxy]phenyl in compound 66) reduce synthetic yields due to steric hindrance .

Pharmacological Activity

While direct data for the target compound are unavailable, analogs exhibit:

  • Anti-Trypanosomal Activity: Compounds 12–17 () and 65–69 () inhibit T. brucei growth, with IC₅₀ values in the micromolar range. The trifluoromethyl group in compound 42 may improve target binding via hydrophobic interactions .
  • Antimicrobial Activity : Salicylamides with halogenated benzamide cores () show cytotoxic effects against Desulfovibrio piger, suggesting structural motifs shared with the target compound could confer antimicrobial properties .
  • TRP Channel Modulation: AMTB (), a TRPM8 antagonist, shares a benzamide backbone but differs in substituents, highlighting the role of the 2-aminoethyl group in receptor specificity .

Physicochemical Properties

1H NMR and ESI-MS Profiles :

  • Compound 42 (): δ 8.55 (3H, bs, NH₃⁺), 7.85–7.04 (aromatic protons), 4.21–3.34 (ethylamine protons); ESI-MS m/z 343.0 (M+H⁺) .
  • Target Compound : Expected similar NH₃⁺ and aromatic signals but simplified splitting due to the absence of a 4-chlorophenyl group. Molecular weight would be lower (~309 g/mol vs. 343 g/mol for compound 42).

Solubility : Hydrochloride salts of analogous compounds (e.g., compound 42) exhibit improved aqueous solubility, facilitating formulation for in vivo studies .

Toxicity and Pharmacokinetics

  • Cytotoxicity : Salicylamides with trifluoromethyl groups () show dose-dependent toxicity in bacterial models, suggesting the target compound may require optimization to balance efficacy and safety .

Biological Activity

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group enhances its lipophilicity, which facilitates membrane penetration and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoromethyl moiety not only increases lipophilicity but also influences the compound's reactivity and binding affinity to biological receptors. This property makes it a valuable candidate in drug discovery, particularly for conditions requiring effective intracellular delivery.

Biological Activity

Research findings indicate that this compound exhibits various biological activities, including antimicrobial, antiviral, and antiparasitic effects.

Antimicrobial Activity

Studies have demonstrated that similar benzamide derivatives possess significant antimicrobial properties. For instance, pyrrole benzamide derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Antiparasitic Activity

In the context of antiparasitic research, derivatives of N-(2-aminoethyl)-N-phenyl benzamides have been identified as promising candidates against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One notable compound demonstrated an in vitro EC50 value of 0.001 μM and significant oral bioavailability . This highlights the potential therapeutic applications of related compounds in treating parasitic infections.

Comparative Analysis

A comparative analysis with other compounds in the same class reveals unique attributes of this compound.

Compound Activity MIC/EC50 Value Notes
This compoundAntimicrobial/AntiparasiticTBDStructural analogs show promise
N-(2-aminoethyl)-N-phenyl benzamidesAntiparasiticEC50 = 0.001 μMEffective against Trypanosoma brucei
Pyrrole benzamide derivativesAntimicrobialMIC = 3.12 - 12.5 μg/mLActive against Staphylococcus aureus

Case Studies

  • Antiparasitic Screening : A phenotypic screen identified several benzamide derivatives effective against Trypanosoma brucei. The most potent compound exhibited excellent selectivity over mammalian cells and good permeability into brain tissue, crucial for treating late-stage HAT .
  • Antimicrobial Evaluation : In vitro evaluations of pyrrole benzamide derivatives indicated significant antibacterial activity, suggesting that modifications to the benzamide structure can enhance efficacy against resistant strains .

Preparation Methods

Industrially Viable Synthetic Route

A notable industrial method starts from 2,3-dichlorotrifluorotoluene, which undergoes fluorination and cyano substitution to form 2-fluoro-3-chlorotrifluorotoluene and subsequently 2-chloro-6-trifluoromethylbenzonitrile. This intermediate is then converted to 2-trifluoromethylbenzonitrile via hydrogenation and dechlorination, followed by hydrolysis to yield 2-trifluoromethylbenzamide.

Step Reaction Conditions Reagents/Catalysts Yield (%) Purity (%)
1. Fluorination & cyano substitution 60–260 °C, 0.5–4 h Fluorination reagent, catalyst Not specified Not specified
2. Hydrogenation & dechlorination 25 °C, 1.5 atm H₂, 16 h 5% Pd/C, triethylamine 92.0 98.2
3. Hydrolysis 100 °C, 2 h NaOH, water 89.9 98.8

This method avoids the use of highly toxic or explosive reagents, offers mild reaction conditions, and achieves a total yield exceeding 67% with product purity above 97%.

Attachment of the 2-Aminoethyl Side Chain

The aminoethyl moiety is commonly introduced via nucleophilic substitution or amidation reactions using protected intermediates or direct coupling methods.

Coupling via Carbamate-Protected Intermediates

According to patent literature, a method involves the formation of a carbamate-protected intermediate (e.g., phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate), which upon hydrogenolysis yields the free amine compound. This intermediate is prepared by coupling a carboxylic acid derivative with an amine in the presence of a coupling agent and base, followed by catalytic hydrogenolysis to remove the protecting group. The final step optionally involves salt formation with acids such as hydrochloric acid to obtain the hydrochloride salt.

Step Reaction Conditions Reagents/Catalysts Notes
A. Coupling Base, coupling agent, room temp EDC, HOBt, DIPEA Forms carbamate intermediate
B. Hydrogenolysis H₂, hydrogenolysis catalyst Pd/C or equivalent Removes protecting group
C. Salt formation Acid addition HCl or other acids Yields hydrochloride salt

This method provides a versatile approach to access the target compound in high purity and yield.

Direct Nucleophilic Substitution

Another approach involves reacting 2-(trifluoromethyl)aniline derivatives with 2-chloroethylamine hydrochloride under basic conditions (e.g., sodium hydroxide or potassium carbonate). The nucleophilic substitution occurs on the chloroethylamine, attaching the aminoethyl chain to the benzamide core. The product is then purified and converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is practical for laboratory-scale synthesis and can be adapted for industrial production with optimization of reaction parameters such as temperature, solvent, and base concentration.

Purification and Salt Formation

The hydrochloride salt of N-(2-aminoethyl)-2-(trifluoromethyl)benzamide is typically obtained by treating the free base with hydrochloric acid in an appropriate solvent (e.g., 1,4-dioxane or ethanol). The salt formation improves the compound’s stability, solubility, and handling properties.

Purification methods include:

  • Recrystallization from suitable solvents
  • Chromatographic techniques such as flash column chromatography or preparative HPLC
  • Filtration and drying under controlled conditions

Analytical methods such as HPLC, NMR, LC-MS, and elemental microanalysis are critical to confirm the structure, purity (>95%), and identity of the final product.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Notes
Industrial synthesis of 2-trifluoromethylbenzamide 2,3-dichlorotrifluorotoluene Fluorination reagent, Pd/C, NaOH 25–260 °C, H₂ pressure, 1–16 h >67 total >97 Environmentally friendly, scalable
Carbamate-protected intermediate coupling and hydrogenolysis Carboxylic acid derivative, amine EDC, HOBt, DIPEA, Pd/C 0–25 °C, overnight, H₂ atmosphere Not specified High Versatile, high purity
Direct nucleophilic substitution 2-(trifluoromethyl)aniline, 2-chloroethylamine HCl NaOH or K₂CO₃ Controlled temperature, reflux Moderate to high >95 Simple, suitable for scale-up
Hydrochloride salt formation Free base compound HCl in solvent Room temperature Quantitative High Improves stability and solubility

Research Findings and Notes

  • The industrial method employing 2,3-dichlorotrifluorotoluene as a starting material avoids hazardous reagents and achieves high yield and purity, making it suitable for large-scale production with minimal environmental impact.

  • Carbamate protection and subsequent hydrogenolysis provide a controlled route to the free amine, allowing for selective functional group transformations and high product purity.

  • Analytical validation using HPLC (>95% purity), LC-MS, and NMR ensures the structural integrity and quality of the synthesized compound.

  • The hydrochloride salt form is favored for its enhanced physicochemical properties, facilitating downstream applications in research and industry.

Q & A

Basic: What are the standard synthetic routes for N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride, and how is structural purity confirmed?

Methodological Answer:
The synthesis typically involves:

  • Alkylation : Reacting intermediates like 4-chlorobenzyl bromide with p-nitrophenol.
  • Reduction : Using B-type reduction methods for intermediate stabilization.
  • Benzoylation : Introducing the trifluoromethylbenzoyl group via 2-(trifluoromethyl)benzoyl chloride.
  • HCl Salt Formation : Final purification via HPLC, yielding the compound as a hydrochloride salt (yields: 54–76%) .
    Structural Confirmation :
  • 1H NMR (e.g., δ 7.30–8.27 ppm for aromatic protons) and ESI MS (e.g., m/z 361.3 [M+H]⁺) are critical for verifying purity and structural integrity .

Basic: How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

Methodological Answer:
The CF₃ group is strongly electron-withdrawing, enhancing:

  • Electrophilicity : Facilitates nucleophilic substitution reactions (e.g., with amines or thiols).
  • Metabolic Stability : Reduces oxidative degradation in biological systems.
  • Target Binding : Improves hydrophobic interactions with enzyme active sites, as observed in Trypanosoma brucei inhibition studies .
    Comparisons with non-CF₃ analogs (e.g., 2-chlorobenzamide) show reduced potency, underscoring its role in target affinity .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:
Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Boc Protection : Using tert-butyloxycarbonyl (Boc) groups to protect amines during intermediate steps, minimizing side reactions.
  • HPLC Gradient Adjustment : Fine-tuning mobile-phase ratios (e.g., water:acetonitrile) to improve salt purification efficiency.
    Yields >70% are achievable with controlled reaction times (e.g., 12–24 hrs) and stoichiometric excess of benzoyl chloride derivatives .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) require:

  • Purity Validation : Re-analyze compounds via HPLC to exclude impurities (>95% purity threshold).
  • Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM Trypanosoma brucei) and buffer conditions (pH 7.4).
  • Structural Reassessment : Compare with analogs (e.g., compound 65 vs. 66) to isolate substituent effects .

Advanced: What in silico strategies predict interactions with Trypanosoma brucei targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to T. brucei tubulin (PDB: 5LVP). Focus on hydrogen bonding with the aminoethyl group and π-stacking with the benzamide.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Advanced: How to address discrepancies in NMR data for structurally similar analogs?

Methodological Answer:

  • High-Resolution NMR : Use 600 MHz instruments to resolve overlapping signals (e.g., aromatic protons at δ 7.30–7.82 ppm).
  • Isotopic Labeling : Incorporate ¹³C/¹⁵N labels to track specific carbons/nitrogens.
  • Cross-Study Comparison : Align chemical shifts with published data (e.g., compound 14 in ) to identify anomalies .

Methodological: Best practices for ensuring synthetic reproducibility?

Methodological Answer:

  • Protocol Documentation : Specify reaction temperatures (±2°C), solvent volumes (±5%), and stirring rates (e.g., 500 rpm).
  • Batch Consistency : Use the same supplier for critical reagents (e.g., O-benzyl hydroxylamine HCl).
  • Quality Control : Mandate LC-MS and NMR for every batch, reporting deviations in supplementary data .

Biological: Designing experiments to evaluate enzyme inhibition efficacy

Methodological Answer:

  • Dose-Response Assays : Test concentrations from 1 nM–100 µM against T. brucei tubulin.
  • Kinetic Analysis : Calculate Ki values via Lineweaver-Burk plots under varied substrate concentrations.
  • Control Comparisons : Include positive controls (e.g., suramin) and negative analogs (e.g., compound 67 lacking CF₃) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride
Reactant of Route 2
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N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.